molecular formula C11H8O5 B2717222 3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione CAS No. 861516-15-6

3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione

Cat. No.: B2717222
CAS No.: 861516-15-6
M. Wt: 220.18
InChI Key: MQFFUEGSOPIVSV-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)oxolane-2,5-dione is a high-purity chemical compound intended for research and development applications. This molecule features a 1,3-benzodioxole moiety, a structural component found in various biologically active compounds and known for its presence in molecules that interact with specific biological targets . The 1,3-benzodioxole group is frequently investigated in medicinal chemistry for its potential as a pharmacophore, the part of a molecule responsible for its biological activity. Researchers value this specific structural motif in the synthesis of more complex molecules and for probing biochemical pathways. The primary research applications for this compound are anticipated in the fields of pharmaceutical development and chemical biology. It may serve as a key synthetic intermediate in the preparation of potential protease inhibitors or receptor modulators, given the reactivity of the oxolane-2,5-dione (a succinimide-like) ring. Its mechanism of action in any specific biological context would be a key area of investigation; it might function as an electrophile, enabling covalent binding to nucleophilic residues in enzyme active sites. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c12-10-4-7(11(13)16-10)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFFUEGSOPIVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione typically involves the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide.

    Cyclization: The benzodioxole intermediate is then subjected to cyclization reactions to form the oxolane-2,5-dione ring.

Industrial Production Methods

In an industrial setting, the production of 3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxole compounds .

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Oxolane-2,5-dione Derivatives
  • 3-(2H-1,3-Benzodioxol-5-yl)oxolane-2,5-dione: Substituent: Benzodioxole group (electron-rich, planar aromatic system).
  • (4Z)-3-[Bis(4-fluorophenyl)methylidene]-4-[1-(2,5-dimethylfuran-3-yl)ethylidene]oxolane-2,5-dione :

    • Substituents: Fluorophenyl (electron-withdrawing) and furan (electron-rich heterocycle).
    • Implications: Fluorine atoms increase polarity and metabolic stability, while the furan may enhance π-π stacking interactions.
Dioxolane Derivatives
  • 2-Benzyl-4,5-dimethyl-1,3-dioxolane :
    • Core structure: 1,3-dioxolane (five-membered ring with two oxygen atoms).
    • Substituents: Benzyl and methyl groups.
    • Key difference: The 1,3-dioxolane ring lacks ketone groups, reducing electrophilicity compared to oxolane-2,5-dione derivatives.
Chalcone Derivatives
  • (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one :
    • Core structure: Chalcone (α,β-unsaturated ketone) with benzodioxole and chroman substituents.
    • Structural alignment: The benzodioxole group aligns at 8.2(1)° with the acryloyl unit, influencing conjugation and planarity .

Physicochemical Properties

Compound Name Core Structure Substituents Melting Point (K) Notable Features
3-(2H-1,3-Benzodioxol-5-yl)oxolane-2,5-dione Oxolane-2,5-dione Benzodioxol-5-yl Not reported High lipophilicity, potential for π-stacking
(4Z)-3-[Bis(4-fluorophenyl)...ethylidene]dione Oxolane-2,5-dione Fluorophenyl, furan Not reported Enhanced polarity, metabolic stability
2-Benzyl-4,5-dimethyl-1,3-dioxolane 1,3-Dioxolane Benzyl, methyl Not reported Lower reactivity due to lack of ketones
(E)-Chalcone derivative Chalcone Benzodioxole, chroman 395–399 Planar acryloyl unit, intramolecular H-bonding (S(5) ring)

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione, a compound characterized by its unique structure that includes a benzodioxole moiety fused to an oxolane-2,5-dione ring, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3-(1,3-benzodioxol-5-yl)oxolane-2,5-dione, with the CAS number 861516-15-6. Its molecular weight is approximately 220.18 g/mol. The structural formula highlights the presence of two functional groups that contribute to its reactivity and biological interactions.

Synthesis

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione typically involves:

  • Formation of Benzodioxole Moiety : This is achieved through copper-catalyzed coupling reactions followed by bromination.
  • Cyclization : The benzodioxole intermediate undergoes cyclization to form the oxolane-2,5-dione ring.

These synthetic routes can be optimized for higher yields in industrial settings using automated systems and continuous flow reactors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzodioxole moiety is known to bind to active sites on enzymes, leading to inhibition or modulation of their functions. This interaction can induce several biological effects such as:

  • Enzyme Inhibition : Particularly in cancer-related pathways.
  • Cell Cycle Arrest : Impeding the proliferation of cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells .

Anticancer Activity

Research has demonstrated that derivatives of benzodioxole exhibit significant cytotoxic effects against various cancer cell lines. A study focused on benzodioxole-based thiosemicarbazone derivatives found that certain compounds showed promising anticancer activity against A549 human lung adenocarcinoma and C6 rat glioma cells. Specifically, compound 5 from this series was noted for:

  • Inducing early and late apoptosis in cancer cells.
  • Disturbing mitochondrial membrane potential.
  • Inhibiting DNA synthesis in A549 and C6 cells .

Enzyme Inhibition

Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were evaluated using a modified Ellman’s spectrophotometric method. The results indicated that while some derivatives exhibited notable AChE inhibition (IC50 values ranging from 108 µM to 205 µM), others showed no significant activity .

Table 1: Summary of Biological Activities

Activity TypeCell LineCompoundIC50 (µM)Mechanism
CytotoxicityA549Compound 5Not specifiedInduces apoptosis
CytotoxicityC6Compound 5Not specifiedDisturbs mitochondrial potential
AChE Inhibition-Compound 10108Enzyme inhibition
BuChE Inhibition-Compound 9205Enzyme inhibition

Case Studies

  • Study on Anticancer Properties : A series of benzodioxole derivatives were synthesized and tested for their anticancer properties against A549 and C6 cell lines. The most effective compound demonstrated a significant reduction in cell viability through apoptosis induction mechanisms .
  • Enzyme Interaction Analysis : The interaction of various derivatives with AChE highlighted the structural modifications that enhance inhibitory potency against cholinesterases, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves cyclocondensation reactions, such as reacting substituted benzodioxole derivatives with maleic anhydride under acid catalysis (e.g., p-toluenesulfonic acid) at elevated temperatures (~100–120°C). Solvent choice (e.g., toluene or acetonitrile) and stoichiometric ratios (1:1.2 for anhydride:aromatic substrate) are critical for yield optimization. Post-synthesis, purification via recrystallization (methanol/water systems) ensures purity >95% .

Q. How can researchers confirm the structural integrity and purity of this compound after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the presence of benzodioxole protons (δ 6.7–7.1 ppm) and oxolane carbonyls (δ 170–175 ppm).
  • HPLC-MS : Monitor purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm.
  • Melting Point Analysis : Compare observed values (e.g., 145–148°C) with literature data to confirm consistency .

Q. What safety protocols are essential when handling 3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione in the laboratory?

  • Methodological Answer : Follow OSHA guidelines for reactive anhydrides:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal contact.
  • Conduct reactions in fume hoods to mitigate inhalation risks.
  • Store the compound in airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve discrepancies in reaction yields reported for this compound across different studies?

  • Methodological Answer : Systematic variable testing is key:

  • Catalyst Screening : Compare yields using Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., H₂SO₄).
  • Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates.
  • Kinetic Studies : Use in-situ FTIR or TLC to monitor reaction progress and identify side products (e.g., dimerization). Contradictions often arise from incomplete reactant dissolution or competing pathways .

Q. How can computational chemistry predict the reactivity of this compound in novel cycloaddition or electrophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-5 of benzodioxole).
  • Molecular Dynamics Simulations : Assess steric effects in ring-opening reactions of the oxolane moiety.
  • Docking Studies : Evaluate binding affinity with biological targets (e.g., enzyme active sites) for drug design applications .

Q. What advanced spectroscopic techniques are effective in characterizing transient intermediates during its synthesis?

  • Methodological Answer :

  • Time-Resolved IR Spectroscopy : Capture carbonyl stretching frequencies of maleic anhydride intermediates.
  • Cryo-TEM : Image crystalline intermediates in low-temperature reactions.
  • X-ray Crystallography : Resolve 3D structures of stable intermediates for mechanistic validation .

Q. How do substituents on the benzodioxole ring influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., electron-withdrawing groups like -NO₂ accelerate electrophilic substitution).
  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects.
  • UV-Vis Spectroscopy : Track π→π* transitions to quantify conjugation changes .

Data Contradiction Analysis

  • Example : Conflicting reports on catalytic efficiency of p-toluenesulfonic acid vs. zeolites in synthesis.
    • Resolution : Conduct controlled experiments under identical conditions (solvent, temperature). Use GC-MS to quantify side products and calculate turnover numbers (TONs). Cross-reference with computational studies to identify catalyst-substrate interactions .

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